
3,4,5-Trimethoxybenzyl-d9 Alcohol
Overview
Description
“3,4,5-Trimethoxybenzyl-d9 Alcohol” is a chemical compound with the linear formula (CH3O)3C6H2CH2OH . It has a molecular weight of 198.22 .
Molecular Structure Analysis
The molecular structure of “3,4,5-Trimethoxybenzyl-d9 Alcohol” consists of a benzene ring substituted with three methoxy groups and a hydroxymethyl group . The IUPAC Standard InChI is InChI=1S/C10H14O4/c1-12-8-4-7 (6-11)5-9 (13-2)10 (8)14-3/h4-5,11H,6H2,1-3H3 .Physical And Chemical Properties Analysis
“3,4,5-Trimethoxybenzyl-d9 Alcohol” is a clear colorless to yellow to pale orange liquid or viscous liquid . It has a refractive index of 1.5425-1.5465 at 20°C . The boiling point is 228°C at 25mmHg , and the density is 1.233 g/mL at 25°C .Scientific Research Applications
Pharmaceutical Chemistry
The compound is used in the synthesis of derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs). By conjugating NSAIDs with 3,4,5-Trimethoxybenzyl Alcohol, researchers have enhanced the anti-inflammatory activity of these drugs . This modification has shown promising results in vivo for reducing inflammation and in vitro as cyclooxygenase and lipoxygenase inhibitors.
Safety and Hazards
When handling “3,4,5-Trimethoxybenzyl-d9 Alcohol”, personal protective equipment should be worn and it should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided. It should not be ingested or inhaled . It should be kept away from heat and sources of ignition .
properties
IUPAC Name |
[3,4,5-tris(trideuteriomethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHLRCUCFDXGLY-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858534 | |
| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Tris(trideuteriomethoxy)phenyl]methanol | |
CAS RN |
1219805-74-9 | |
| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




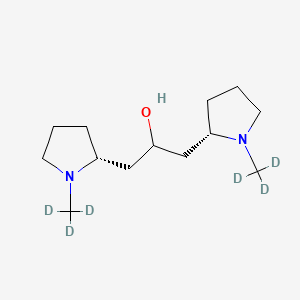
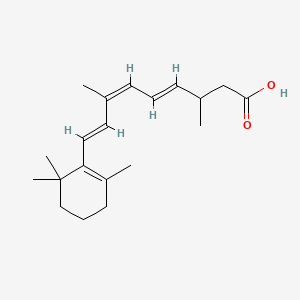
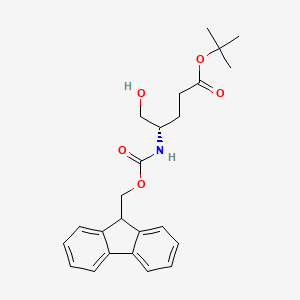
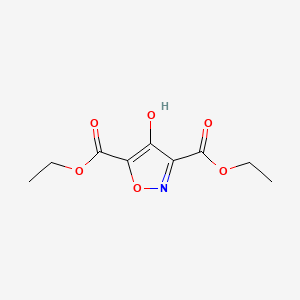

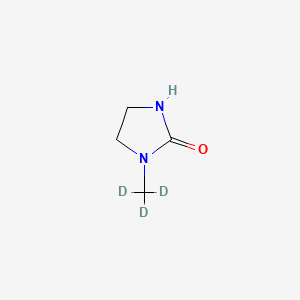

![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)